molecular formula C32H40ClNO4 B192771 Fexofenadine hydrochloride CAS No. 153439-40-8

Fexofenadine hydrochloride

Cat. No.: B192771
CAS No.: 153439-40-8
M. Wt: 538.1 g/mol
InChI Key: RRJFVPUCXDGFJB-UHFFFAOYSA-N
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Mechanism of Action

Fexofenadine hydrochloride, the major active metabolite of terfenadine, is an antihistamine with selective H1-receptor antagonist activity . It competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation .

Future Directions

As per the directions provided by the manufacturer, adults and children 12 years of age and over should take one 180 mg tablet with water once a day; do not take more than 1 tablet in 24 hours . For the oral suspension, shake well before using - use only with enclosed dosing cup - adults and children 12 years of age and over - take 10 mL every 12 hours; do not take more than 20 mL in 24 hours .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Fexofenadine hydrochloride involves a multi-step process starting from readily available starting materials. The key steps involve the synthesis of the intermediate carboxylic acid, which is then converted to the final product through a series of reactions.", "Starting Materials": ["Benzene", "Ethylamine", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sulfuric acid"], "Reaction": [ "Step 1: Benzene is reacted with chloroacetyl chloride in the presence of aluminum chloride to form benzoyl chloride.", "Step 2: Ethylamine is then added to the reaction mixture to form N-ethylbenzamide.", "Step 3: Sodium borohydride is used to reduce the amide group to an amine.", "Step 4: The resulting amine is then reacted with chloroacetyl chloride to form N-ethyl-3-chloro-4-methylbenzamide.", "Step 5: Sodium hydroxide is used to hydrolyze the amide to form the carboxylic acid.", "Step 6: The carboxylic acid is then reacted with methanol and sulfuric acid to form the methyl ester.", "Step 7: The methyl ester is then reacted with sodium hydroxide to form the corresponding carboxylic acid salt.", "Step 8: The carboxylic acid salt is then reacted with hydrochloric acid to form Fexofenadine hydrochloride.", "Step 9: The crude product is purified through recrystallization using a mixture of methanol and water." ] }

CAS No.

153439-40-8

Molecular Formula

C32H40ClNO4

Molecular Weight

538.1 g/mol

IUPAC Name

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H

InChI Key

RRJFVPUCXDGFJB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl

Canonical SMILES

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-]

Appearance

White to Off-White Solid

melting_point

190-192 °C

153439-40-8

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

71.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Allegra
alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol
fexofenadine
fexofenadine hydrochloride
MDL 16,455A
MDL 16.455
MDL 16455
MDL-16455
Telfast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of fexofenadine hydrochloride?

A1: this compound acts as a selective histamine H1-receptor antagonist. [, , , ] This means it blocks the action of histamine, a chemical mediator involved in allergic reactions, at the H1 receptor site. [, , , , , ]

Q2: What are the downstream effects of this compound binding to H1 receptors?

A2: By blocking histamine binding to H1 receptors, this compound inhibits the cascade of events that lead to allergy symptoms, such as sneezing, runny nose, itchy eyes, and skin reactions. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H39NO4 • HCl, and its molecular weight is 551.1 g/mol. [, , ]

Q4: How is this compound typically characterized using spectroscopic techniques?

A4: Infrared (IR) spectroscopy is commonly employed for the identification of this compound. [] The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within the molecule, allowing for its identification and differentiation from other compounds. [, , ]

Q5: Has the stability of this compound been evaluated under various stress conditions?

A5: Yes, studies have assessed the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , ]

Q6: What is the impact of excipients on the stability of this compound in solid dosage forms?

A6: Research has explored the compatibility of this compound with various pharmaceutical excipients commonly used in orally disintegrating tablets. [] Fourier transform infrared spectroscopy (FT-IR) analysis indicated good compatibility with excipients such as diluents, disintegrants, glidants, sweeteners, flavors, colors, and lubricants. []

Q7: What is the bioavailability of this compound and factors affecting it?

A7: While this compound is almost completely absorbed from the gastrointestinal tract, its bioavailability is approximately 45% due to hepatic first-pass metabolism. []

Q8: How does the pharmacokinetic profile of this compound differ in pediatric patients compared to adults?

A8: Studies have shown that children, especially those under 6 years old, exhibit lower oral clearance of this compound compared to adults, necessitating dose adjustments based on age and weight. []

Q9: What are the primary clinical indications for this compound?

A9: this compound is clinically indicated for the relief of symptoms associated with seasonal allergic rhinitis (hay fever) and chronic idiopathic urticaria (hives). [, , , , , , , ]

Q10: Have clinical trials compared the efficacy and safety of this compound to other antihistamines?

A10: Yes, multiple clinical trials have compared this compound to other antihistamines, such as cetirizine and ketotifen. [, , , , , , , , , ] These studies have demonstrated comparable efficacy in relieving allergy symptoms but with a more favorable safety profile for fexofenadine, particularly regarding sedative effects. [, , , , , , , , , ]

Q11: What formulation strategies have been explored to enhance the delivery and bioavailability of this compound?

A11: To improve its delivery and bioavailability, various formulation strategies have been investigated for this compound, including:

  • Transdermal patches: These aim to bypass the first-pass metabolism and provide sustained drug delivery. []
  • Microsponge technology: This technique enhances the drug's solubility and allows for controlled release formulations. []
  • Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the solubility and dissolution rate of poorly water-soluble drugs like this compound, potentially leading to enhanced bioavailability. []

Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of this compound. [, , , , ]

Q13: Are there alternative analytical methods for the determination of this compound?

A13: Yes, alternative analytical methods have been developed for the determination of this compound, including:

  • UV spectrophotometry: This method utilizes the drug's absorbance of ultraviolet light for quantification. [, ]
  • Conductometric titration: This method relies on the change in electrical conductivity of a solution upon the addition of a titrant that reacts with the drug. []
  • Potentiometry: This technique utilizes ion-selective electrodes to measure the potential difference across a membrane, allowing for the determination of drug concentration. []

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